2-Methylthiazole-4-sulfinicacid
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Overview
Description
2-Methylthiazole-4-sulfinicacid is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of a sulfinic acid group at the 4-position and a methyl group at the 2-position makes this compound unique. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthiazole-4-sulfinicacid typically involves the reaction of 2-methylthiazole with an oxidizing agent to introduce the sulfinic acid group at the 4-position. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the sulfinic acid group .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methylthiazole-4-sulfinicacid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinic acid group to a sulfonic acid group.
Reduction: The sulfinic acid group can be reduced to a thiol group under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the 5-position of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: 2-Methylthiazole-4-sulfonic acid.
Reduction: 2-Methylthiazole-4-thiol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-Methylthiazole-4-sulfinicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-Methylthiazole-4-sulfinicacid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in oxidative stress, microbial cell walls, and cancer cell receptors.
Pathways Involved: Inhibition of microbial growth by disrupting cell wall synthesis, induction of apoptosis in cancer cells, and modulation of inflammatory pathways
Comparison with Similar Compounds
2-Methylthiazole-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
2-Methylthiazole-4-thiol: Similar structure but with a thiol group instead of a sulfinic acid group.
4-Methylthiazole-2-sulfinic acid: Similar structure but with the methyl and sulfinic acid groups at different positions
Uniqueness: 2-Methylthiazole-4-sulfinicacid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its sulfinic acid group provides a versatile functional group for further chemical modifications, making it valuable in synthetic chemistry and drug development .
Properties
Molecular Formula |
C4H5NO2S2 |
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Molecular Weight |
163.2 g/mol |
IUPAC Name |
2-methyl-1,3-thiazole-4-sulfinic acid |
InChI |
InChI=1S/C4H5NO2S2/c1-3-5-4(2-8-3)9(6)7/h2H,1H3,(H,6,7) |
InChI Key |
NMXODJYWJFMQNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)S(=O)O |
Origin of Product |
United States |
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